3-(2-Hydroxy-3-methoxyphenyl)-5-(2-methoxyphenyl)-1-(2-methylpropyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid
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Overview
Description
3-(2-HYDROXY-3-METHOXYPHENYL)-1-ISOBUTYL-5-(2-METHOXYPHENYL)-4,6-DIOXOOCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-HYDROXY-3-METHOXYPHENYL)-1-ISOBUTYL-5-(2-METHOXYPHENYL)-4,6-DIOXOOCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrole structure, followed by the introduction of the hydroxy and methoxy phenyl groups through electrophilic aromatic substitution reactions. The isobutyl group is then added via alkylation reactions. The final steps involve the formation of the carboxylic acid group through oxidation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated reaction monitoring to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(2-HYDROXY-3-METHOXYPHENYL)-1-ISOBUTYL-5-(2-METHOXYPHENYL)-4,6-DIOXOOCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
3-(2-HYDROXY-3-METHOXYPHENYL)-1-ISOBUTYL-5-(2-METHOXYPHENYL)-4,6-DIOXOOCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-(2-HYDROXY-3-METHOXYPHENYL)-1-ISOBUTYL-5-(2-METHOXYPHENYL)-4,6-DIOXOOCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Shares similar functional groups but differs in the core structure.
2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, methyl ester: Similar aromatic structure but different functional groups and overall structure.
1-(4-Hydroxy-3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylic acid: Similar phenyl groups but different core structure .
Uniqueness
What sets 3-(2-HYDROXY-3-METHOXYPHENYL)-1-ISOBUTYL-5-(2-METHOXYPHENYL)-4,6-DIOXOOCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID apart is its unique combination of functional groups and core structure, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C25H28N2O7 |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
1-(2-hydroxy-3-methoxyphenyl)-5-(2-methoxyphenyl)-3-(2-methylpropyl)-4,6-dioxo-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C25H28N2O7/c1-13(2)12-25(24(31)32)19-18(20(26-25)14-8-7-11-17(34-4)21(14)28)22(29)27(23(19)30)15-9-5-6-10-16(15)33-3/h5-11,13,18-20,26,28H,12H2,1-4H3,(H,31,32) |
InChI Key |
RWNPWOPGEUVXLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1(C2C(C(N1)C3=C(C(=CC=C3)OC)O)C(=O)N(C2=O)C4=CC=CC=C4OC)C(=O)O |
Origin of Product |
United States |
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